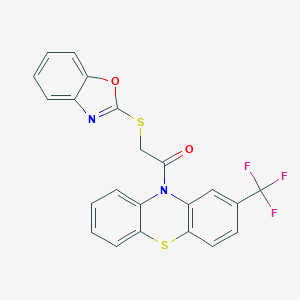![molecular formula C24H20Cl2N4 B407168 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline CAS No. 352446-06-1](/img/structure/B407168.png)
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound belongs to the class of quinazoline derivatives and has shown promising results in several studies.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline has several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. It has also been shown to exhibit significant anti-inflammatory activity and has been evaluated as a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline in lab experiments is its high potency and selectivity towards cancer cells. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline. Some of the potential areas of exploration include the development of novel analogs with improved solubility and bioavailability, the evaluation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases, and the investigation of its mechanism of action at the molecular level.
In conclusion, 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline is a promising compound that has shown significant potential in the field of scientific research. Its high potency and selectivity towards cancer cells make it a potential candidate for the development of novel anticancer agents. Further research is needed to explore its potential applications in other areas and to develop novel analogs with improved properties.
合成方法
The synthesis of 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline involves a multi-step process that includes the reaction of 4-chloroaniline with 2-chlorobenzonitrile to form 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 4-(2-chlorophenyl)piperazine to produce the final product.
科学研究应用
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity and has been evaluated as a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4/c25-18-11-9-17(10-12-18)23-19-5-1-3-7-21(19)27-24(28-23)30-15-13-29(14-16-30)22-8-4-2-6-20(22)26/h1-12H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKOXBTUXNDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5',5',9'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407085.png)
![diethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407086.png)
![4,4,7,8-tetramethyl-2-[3-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B407088.png)
![4,4,7,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B407089.png)

![diethyl 7'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407092.png)
![diethyl 9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407093.png)
![ethyl 4-(4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate](/img/structure/B407095.png)
![ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B407096.png)
![6-(3-chloro-4-methylphenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B407097.png)
![ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate](/img/structure/B407098.png)
![11-(3-Fluorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one](/img/structure/B407106.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B407107.png)
![4,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407108.png)